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Compound of Interest

Compound Name: Acetic acid;dodec-2-en-1-ol

Cat. No.: B15435689 Get Quote

An in-depth spectroscopic analysis of dodec-2-en-1-yl acetate, a compound of interest in

chemical research and drug development, is currently limited by the public availability of

comprehensive experimental data. While general properties and some spectral information are

accessible, a complete dataset comprising detailed Nuclear Magnetic Resonance (NMR), Gas

Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy is not readily

available in public scientific databases.

This technical guide summarizes the currently accessible spectroscopic information for dodec-

2-en-1-yl acetate and outlines the standard experimental protocols employed for its analysis.

The structural formula of dodec-2-en-1-yl acetate is C14H26O2, with a molecular weight of

226.35 g/mol . The molecule exists as two geometric isomers, (E)-dodec-2-en-1-yl acetate and

(Z)-dodec-2-en-1-yl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Data
GC-MS is a powerful technique for separating and identifying volatile compounds. The mass

spectrum of a compound provides a unique fragmentation pattern that acts as a molecular

fingerprint. For dodec-2-en-1-yl acetate, a partial mass spectrum has been reported, indicating

the most abundant fragment ions.

Table 1: Prominent Peaks in the Mass Spectrum of Dodec-2-en-1-yl Acetate
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

43 99.99 [CH3CO]+ (Acetyl Cation)

54 24.75 [C4H6]+

41 24.21 [C3H5]+ (Allyl Cation)

55 21.46 [C4H7]+

82 20.45 [C6H10]+

Note: This data is based on a partial spectrum and may not represent the complete

fragmentation pattern.

The fragmentation of dodec-2-en-1-yl acetate in mass spectrometry is expected to proceed

through characteristic pathways for unsaturated esters. A logical representation of this process

is outlined below.
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General Fragmentation Pathway of Dodec-2-en-1-yl Acetate in MS
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Caption: Predicted fragmentation of dodec-2-en-1-yl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic

molecules. It provides information about the chemical environment of individual atoms. Despite

extensive searches, detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ),

coupling constants (J), and signal multiplicities for dodec-2-en-1-yl acetate, are not available in

the public domain.

For reference purposes, the predicted chemical shifts for analogous long-chain unsaturated

acetates suggest that the protons and carbons near the double bond and the ester functional

group would exhibit characteristic signals in distinct regions of the NMR spectrum.

Infrared (IR) Spectroscopy
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Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. While the existence of a vapor-phase IR spectrum for dodec-2-

en-1-yl acetate has been noted, the specific absorption bands have not been published. Based

on the structure, the IR spectrum is expected to show characteristic absorption bands for the

C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches of the alkyl

chain.

Table 2: Expected IR Absorption Bands for Dodec-2-en-1-yl Acetate

Functional Group Expected Wavenumber (cm⁻¹)

C=O (Ester) ~1740

C=C (Alkene) ~1650

C-O (Ester) ~1240

=C-H (Alkene) ~3010

C-H (Alkyl) ~2850-2960

Experimental Protocols
While specific experimental details for the acquisition of the above data are not published,

standard protocols for the spectroscopic analysis of long-chain esters are well-established.

NMR Spectroscopy Protocol (General)
Sample Preparation: Dissolve 5-10 mg of the purified dodec-2-en-1-yl acetate in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. Standard pulse programs are used for one-dimensional spectra. For more

detailed structural analysis, two-dimensional experiments such as COSY, HSQC, and HMBC

can be performed.

Data Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
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GC-MS Protocol (General)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as hexane or ethyl acetate.

Chromatographic Separation: Inject 1 µL of the sample solution into a gas chromatograph

equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). A temperature

program is used to separate the components of the sample.

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of a

mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a

range of m/z values to detect the molecular ion and fragment ions.

Data Analysis: Identify the compound based on its retention time and by comparing its mass

spectrum to a library of known spectra.

IR Spectroscopy Protocol (General)
Sample Preparation: For a liquid sample like dodec-2-en-1-yl acetate, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and

record the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for spectroscopic analysis.

In conclusion, while a complete, experimentally verified spectroscopic dataset for dodec-2-en-

1-yl acetate is not currently available in public databases, this guide provides the accessible

information and outlines the standard methodologies for its analysis. Further research is

required to obtain and publish a comprehensive spectroscopic characterization of this

compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of Dodec-2-en-1-yl Acetate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15435689#spectroscopic-data-for-dodec-2-en-1-yl-
acetate-nmr-gc-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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